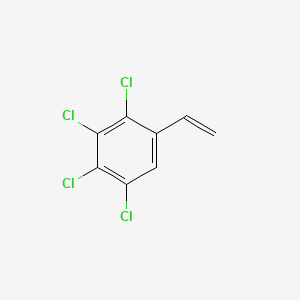
Benzene, ethenyl-, tetrachloro deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, ethenyl-, tetrachloro deriv., also known as tetrachlorostyrene, is a derivative of benzene where four chlorine atoms are substituted onto the benzene ring along with an ethenyl group. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, ethenyl-, tetrachloro deriv. typically involves the chlorination of styrene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where styrene is reacted with chlorine gas in a reactor equipped with temperature control and efficient mixing. The product is then purified through distillation or recrystallization to obtain the desired tetrachlorinated derivative.
Types of Reactions:
Oxidation: Benzene, ethenyl-, tetrachloro deriv. can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms or reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions are common for this compound, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Dechlorinated products, alkanes.
Substitution: Nitro derivatives, alkylated benzene derivatives.
Scientific Research Applications
Benzene, ethenyl-, tetrachloro deriv. has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of benzene, ethenyl-, tetrachloro deriv. involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Tetrachlorobenzene: Similar in structure but lacks the ethenyl group.
Trichlorostyrene: Contains three chlorine atoms and an ethenyl group.
Pentachlorobenzene: Contains five chlorine atoms but no ethenyl group.
Uniqueness: Benzene, ethenyl-, tetrachloro deriv. is unique due to the presence of both the ethenyl group and four chlorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other chlorinated benzene derivatives.
Properties
CAS No. |
71489-58-2 |
|---|---|
Molecular Formula |
C8H4Cl4 |
Molecular Weight |
241.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-ethenylbenzene |
InChI |
InChI=1S/C8H4Cl4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h2-3H,1H2 |
InChI Key |
ZZJOHDHIBGSYCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


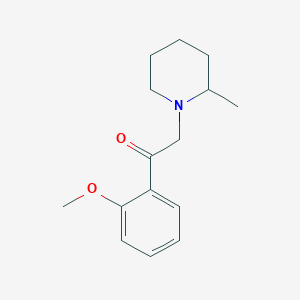

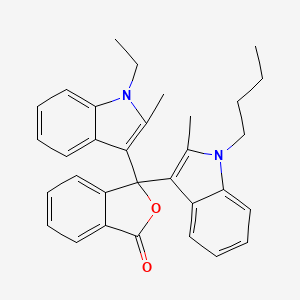

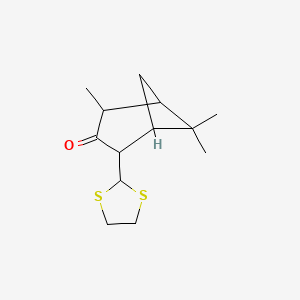

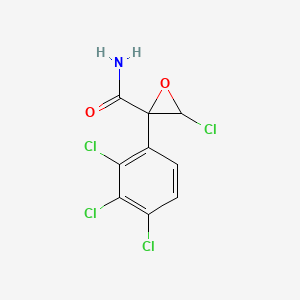
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
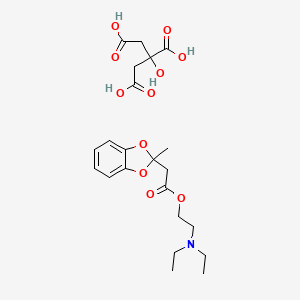
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
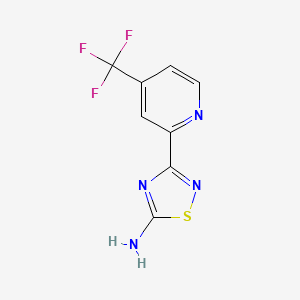
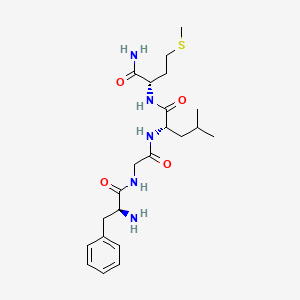
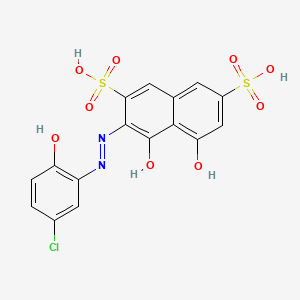
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
